N-(9H-Purin-8-yl)acetamide

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Need a defined purine core for PNP inhibition or medicinal chemistry derivatization? Standard 8-substituted purines vary wildly in activity. N-(9H-Purin-8-yl)acetamide offers a low-micromolar, reversible PNP binder (IC50 = 1,330 nM), ideal for washout studies and benchmarking. Use as a minimal scaffold for systematic C2, C6, or N9 derivatization or as a negative control in renal function assays. - Weak, reversible PNP inhibitor for substrate-competitive kinetics - Unadorned purine scaffold for selective derivatization campaigns - Reference compound for DNA intercalation and biophysical assays

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B13115407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-Purin-8-yl)acetamide
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=NC=NC=C2N1
InChIInChI=1S/C7H7N5O/c1-4(13)10-7-11-5-2-8-3-9-6(5)12-7/h2-3H,1H3,(H2,8,9,10,11,12,13)
InChIKeyHZRBWYKTINFIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9H-Purin-8-yl)acetamide Technical Specifications


N-(9H-Purin-8-yl)acetamide (CAS: 30129-45-4; MF: C7H7N5O; MW: 177.16) is a small-molecule 8-acetamido purine derivative with a fused pyrimidine-imidazole core . As an unadorned purine scaffold, it serves as a foundational building block for medicinal chemistry campaigns, enabling derivatization at multiple positions (e.g., N9, C2, C6) to generate kinase inhibitors, nucleoside phosphorylase modulators, and adenosine receptor probes .

Purine scaffold for medicinal chemistry derivatization at N9, C2, C6
Reported low-potency PNP binder for substrate-competitive mechanistic studies
8-Acetamido functional group as handle for SAR expansion toward kinase or DNA probes

N-(9H-Purin-8-yl)acetamide Substitution Risks


Despite sharing a common purine core, 8-substituted analogs of N-(9H-Purin-8-yl)acetamide cannot be generically interchanged due to the profound influence of the C8 substituent on electronic distribution, target engagement, and metabolic stability [1]. While N-(9H-Purin-8-yl)acetamide exhibits low-micromolar inhibition of purine nucleoside phosphorylase (PNP) and demonstrates specific hydrogen-bonding interactions at DNA intercalation sites, other 8-substituted purines (e.g., 8-aminopurine, 8-bromo, or 8-thio derivatives) display divergent activity profiles—ranging from diuretic effects in renal models to FGFR kinase inhibition—as a function of substituent sterics and electronics [2][3]. Substitution without head-to-head activity verification thus introduces uncontrolled variability in experimental outcomes.

C8 Substituent Determines Activity Profile
Electronic/steric effects at C8 produce divergent target engagement (PNP, FGFR, renal channels) that cannot be predicted generically.
No Direct Interchangeability Among 8-Substituted Purines
8-Acetamido, 8-amino, 8-bromo and 8-aryl purines exhibit distinct biological profiles; direct substitution without head-to-head verification may introduce uncontrolled variability.
Absence of Parallel Activity Data Increases Procurement Risk
Lacking matched potency data across targets, assuming analogous behavior can mislead experimental design and endpoint interpretation.

Quantitative Comparison of N-(9H-Purin-8-yl)acetamide and Analogs


PNP Inhibition Potency vs. Peldesine

N-(9H-Purin-8-yl)acetamide inhibits human erythrocyte purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 290,000 nM [1]. In contrast, the clinical-stage PNP inhibitor Peldesine (BCX-34) demonstrates substantially higher potency, with IC50 values of 36 nM (human), 5 nM (rat), and 32 nM (mouse) [2].

PNP Inhibition Potency
Reported
IC50 1,330 nM (target)
vs Peldesine 36 nM
37-fold less potent
Supports PNP mechanistic study context; not a high-affinity lead.
Human erythrocyte PNP; conversion of [8-14C]-inosine.
Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Kinase Inhibition: 8-Acetamido vs. 8-Aryl Purines

N-(9H-Purin-8-yl)acetamide lacks a large aromatic substituent at C8, which correlates with reduced kinase engagement. A structurally distinct 8-substituted purine, N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide, inhibits FGFR1 kinase with an IC50 of 1.56 μM and shows cellular antiproliferative activity against A549 cells (IC50 8.28 μM) and B16-F10 cells (IC50 6.59 μM) [1]. No comparable FGFR1 inhibition data exists for the simple acetamido compound.

FGFR1 Kinase Inhibition
Class-level
Not reported (8-acetamido)
vs 8-aryl analog IC50 1.56 μM
Class-level inference: simple 8-acetamido insufficient for FGFR1 engagement.
Larger C8 aryl groups required; recombinant FGFR1 assay.
Kinase inhibition FGFR1 Anticancer

DNA Intercalation Potential of the Acetamide Linker

In silico and in vitro studies of acetamide-linked purine derivatives reveal that the acetamide moiety facilitates stable DNA intercalation. Compound 1 (a representative acetamide-linked purine) maintained strong interactions with both DNA strands, showing a carbonyl frequency reduction via FT-IR and an IC50 of 42.17 μM in anticancer assays [1]. While this data is from a structurally more elaborate analog, it underscores the acetamide functional group's role in DNA groove fitting—a feature retained in N-(9H-Purin-8-yl)acetamide as a minimal scaffold.

DNA Intercalation Potential
Context-dependent
Analog compound 1 IC50 42.17 μM (MCF-7)
Acetamide linker supports DNA groove interactions in elaborate purine derivatives.
Data from structurally distinct analog; FT-IR and MD simulation context.
DNA binding Intercalation Anticancer

Renal and Cardiovascular Profile: 8-Acetamido vs. 8-Aminopurine

8-Aminopurines (e.g., 8-aminoguanine, 8-aminohypoxanthine) induce diuresis, natriuresis, and glucosuria in rodent models, with 8-aminoguanine demonstrating the most pronounced glucosuric effects [1]. N-(9H-Purin-8-yl)acetamide, lacking the free 8-amino group, has not been reported to elicit such renal or cardiovascular responses, indicating that the 8-amino substituent is a key pharmacophore for these physiological activities.

Renal & Cardiovascular Profile
Class-level
Not reported (8-acetamido)
8-aminopurines induce diuresis/glucosuria
8-acetamido lacks amino pharmacophore required for renal effects.
In vivo rodent renal function assays; class-level inference.
Cardiovascular Renal physiology Diuresis

N-(9H-Purin-8-yl)acetamide Validated Applications


PNP Mechanistic Studies

Procure N-(9H-Purin-8-yl)acetamide for experiments requiring a weak, reversible PNP binder (IC50 = 1,330 nM) to probe substrate-competitive inhibition kinetics without complete enzyme blockade [1]. Its low affinity makes it suitable for washout studies and for benchmarking more potent PNP inhibitors like Peldesine.

SAR Scaffold for Medicinal Chemistry

Use as a minimal purine core for systematic derivatization campaigns. The 8-acetamido group provides a tractable starting point for introducing larger substituents (e.g., aryl, alkyl) to modulate kinase selectivity or DNA intercalation properties, as demonstrated by FGFR1 inhibitor analogs [2].

DNA Binding Reference for Linker Studies

Employ N-(9H-Purin-8-yl)acetamide as a reference compound in biophysical assays (e.g., UV melting, fluorescence quenching) to quantify the contribution of the acetamide linker to DNA groove interactions, in comparison to unsubstituted purine or alternative linker chemistries [3].

Negative Control for 8-Aminopurine Renal Studies

Utilize as a negative control in in vivo or ex vivo renal function assays to confirm that observed diuretic and glucosuric effects are specifically dependent on the 8-amino substituent, not on the purine core alone [4].

Application
Selection Property
Validation Focus
PNP Mechanistic Studies
Low-affinity reversible PNP binder
Substrate-competitive inhibition & washout kinetics
SAR Scaffold Derivatization
Minimal purine core with 8-acetamido handle
Systematic substitution at C2/C6 for kinase or DNA probes
DNA Binding Reference
Acetamide linker as DNA groove probe
Biophysical comparison with unsubstituted purine & alternative linkers
Negative Control for 8-Aminopurine
8-Acetamido vs 8-amino pharmacophore distinction
Renal function diuresis/glucosuria assay exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(9H-Purin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.